![molecular formula C13H16FNO2 B1462546 [1-(3-Fluorobenzoyl)piperidin-3-yl]methanol CAS No. 1082906-80-6](/img/structure/B1462546.png)
[1-(3-Fluorobenzoyl)piperidin-3-yl]methanol
Übersicht
Beschreibung
“[1-(3-Fluorobenzoyl)piperidin-3-yl]methanol” is a chemical compound that likely contains a piperidine ring, which is a common structure in many pharmaceuticals . The exact properties and applications of this specific compound are not clear from the available data .
Physical And Chemical Properties Analysis
The physical and chemical properties of “[1-(3-Fluorobenzoyl)piperidin-3-yl]methanol” are not detailed in the available sources .Wissenschaftliche Forschungsanwendungen
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals. The compound “[1-(3-Fluorobenzoyl)piperidin-3-yl]methanol” can be used as a starting material or intermediate in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have shown promise in the development of new drugs, highlighting the importance of efficient synthesis methods for these compounds.
Pharmacological Applications
The piperidine moiety is a common feature in more than twenty classes of drugs, indicating its broad pharmacological relevance . Piperidine-based compounds, including those derived from “[1-(3-Fluorobenzoyl)piperidin-3-yl]methanol”, are being explored for their potential as therapeutic agents. They are evaluated for biological activities that could lead to the discovery of new medications.
Antibacterial Agents
Research into N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which can be synthesized using related piperidine compounds, has shown that these molecules possess antibacterial properties . This suggests that “[1-(3-Fluorobenzoyl)piperidin-3-yl]methanol” could serve as a precursor in the development of new antibacterial drugs, addressing the growing concern of antibiotic resistance.
Antioxidant Properties
Piperidine derivatives exhibit powerful antioxidant actions due to their ability to inhibit or suppress free radicals . As such, “[1-(3-Fluorobenzoyl)piperidin-3-yl]methanol” may contribute to the creation of antioxidant agents, which are essential in combating oxidative stress-related diseases.
Neuroprotective Agents
The structural modification of piperidine derivatives has led to the development of neuroprotective drugs. For instance, certain piperidine benzisoxazole derivatives are selective inhibitors of acetylcholinesterase (AChE), used in treating Alzheimer’s disease . “[1-(3-Fluorobenzoyl)piperidin-3-yl]methanol” could be instrumental in synthesizing such neuroprotective agents.
Analgesic and Anticonvulsant Drugs
Isoxazole derivatives, which can be synthesized from piperidine-based compounds, have been found to have analgesic and anticonvulsant activities . This points to the potential use of “[1-(3-Fluorobenzoyl)piperidin-3-yl]methanol” in the development of pain relief and seizure control medications.
Antipsychotic Medications
The piperidine nucleus is a key component in several antipsychotic drugs. The synthesis of paliperidone, an antipsychotic medication, involves intermediates that are structurally similar to “[1-(3-Fluorobenzoyl)piperidin-3-yl]methanol” . This underscores the compound’s significance in the field of mental health treatment.
Cancer Therapeutics
Piperidine derivatives have also been explored for their anticancer properties. The modification of piperidine structures has led to compounds with potential use in cancer treatment . “[1-(3-Fluorobenzoyl)piperidin-3-yl]methanol” could thus play a role in the synthesis of novel anticancer agents.
Wirkmechanismus
Eigenschaften
IUPAC Name |
(3-fluorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-12-5-1-4-11(7-12)13(17)15-6-2-3-10(8-15)9-16/h1,4-5,7,10,16H,2-3,6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJOPYSTENUGCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




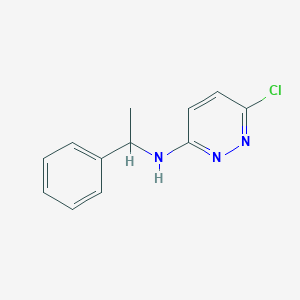
![N-[(2-chlorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462465.png)

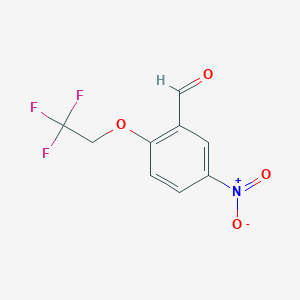
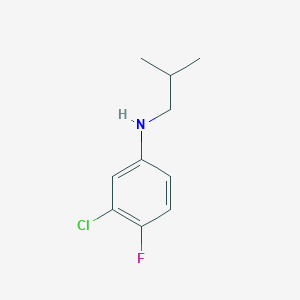




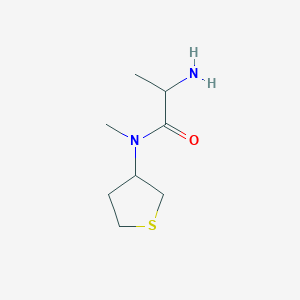
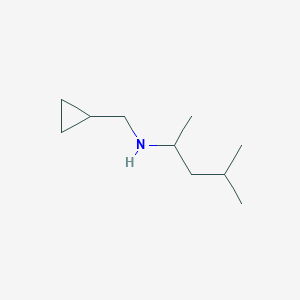
![Methyl 3-[(cyclopentylmethyl)amino]propanoate](/img/structure/B1462481.png)
![1-[2-(Methylsulfanyl)benzoyl]piperidin-3-ol](/img/structure/B1462484.png)